molecular formula C16H14N2O4S B2923010 Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate CAS No. 866051-21-0

Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate

Cat. No.: B2923010
CAS No.: 866051-21-0
M. Wt: 330.36
InChI Key: HRYONIHVKTWMKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl ester group at position 6 and a 4-(methylsulfonyl)phenyl group at position 2. The methylsulfonyl moiety is a strong electron-withdrawing group, which enhances receptor-binding interactions, particularly in pharmacological contexts such as cyclooxygenase-2 (COX-2) inhibition .

Properties

IUPAC Name

methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-22-16(19)12-5-8-15-17-14(10-18(15)9-12)11-3-6-13(7-4-11)23(2,20)21/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYONIHVKTWMKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CN2C=C(N=C2C=C1)C3=CC=C(C=C3)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001326435
Record name methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

866051-21-0
Record name methyl 2-(4-methylsulfonylphenyl)imidazo[1,2-a]pyridine-6-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001326435
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate typically involves a multi-step process:

    Formation of the Imidazo[1,2-a]pyridine Core: The initial step involves the condensation of 2-aminopyridine with an appropriate aldehyde or ketone to form the imidazo[1,2-a]pyridine ring system.

    Introduction of the Methylsulfonyl Group: The next step is the sulfonylation of the phenyl ring. This is usually achieved by reacting the phenyl derivative with methylsulfonyl chloride in the presence of a base such as triethylamine.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst like sulfuric acid or a coupling reagent such as dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control of reaction conditions and yields, as well as the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methylsulfonyl group, leading to the formation of sulfone derivatives.

    Reduction: Reduction of the imidazo[1,2-a]pyridine ring can yield various hydrogenated derivatives, which may exhibit different biological activities.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃) under controlled conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Hydrogenated imidazo[1,2-a]pyridine derivatives.

    Substitution: Various substituted phenyl derivatives depending on the electrophile used.

Scientific Research Applications

Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It is explored as a potential drug candidate due to its ability to inhibit specific enzymes or receptors.

    Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as proteins or nucleic acids.

    Pharmaceutical Research: It serves as a lead compound in the development of new therapeutic agents, particularly for inflammatory and cancer-related conditions.

    Industrial Applications: The compound’s derivatives are investigated for their potential use in various industrial processes, including as intermediates in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby reducing the production of inflammatory mediators. The compound’s structure allows it to fit into the active site of these enzymes, blocking their function and leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate with structurally and functionally related analogs, focusing on synthesis, physicochemical properties, and biological activity.

Structural Analogs with Quinazoline Linkages

Compounds such as Methyl 6-(4-(Methyl(p-tolyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10t) and Methyl 6-(4-(Ethyl(phenyl)amino)quinazolin-6-yl)imidazo[1,2-a]pyridine-2-carboxylate (10u) () share the imidazo[1,2-a]pyridine core but incorporate quinazoline-amino substituents. Key differences include:

  • Synthetic Yields : 10t (39.5%) vs. 10u (51.4%), suggesting steric or electronic effects from substituents (e.g., ethyl vs. methyl groups) influence reaction efficiency .
  • Melting Points : 10t (172.8–174.3 °C) vs. 10u (286.5–287.9 °C), indicating increased crystallinity in 10u due to stronger intermolecular interactions from the phenyl group .

Thiazole-Ring Derivatives

Replacing the pyridine ring in imidazo[1,2-a]pyridine with a thiazole ring (e.g., 6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazole derivatives) alters bioactivity. For example, compound 31 (2-(4-(methylsulfonyl)phenyl)-3-(morpholinomethyl)H-imidazo[1,2-a]pyridine) exhibits potent COX-2 inhibition (IC50 = 0.07 µM, SI = 217.1) . The target compound’s methyl ester and methylsulfonyl groups may enhance solubility and selectivity compared to thiazole-based analogs.

Halogen-Substituted Derivatives

  • Methyl 2-(3-chloro-4-fluorophenyl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 2108526-98-1, ) features halogen substituents (Cl, F) on the phenyl ring. Its molecular formula (C15H10ClFN2O2) highlights increased molecular weight and lipophilicity compared to the target compound. Halogens may improve metabolic stability but reduce solubility .
  • Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate (CAS 1011717-00-2, ) substitutes phenyl with chloropyridinyl, introducing nitrogen into the aromatic system. This modification could enhance π-π stacking interactions in drug-receptor binding .

Amine-Functionalized Derivatives

Compounds like 2-(4-fluorophenyl)-6-methyl-3-(N,N-dialkylamine-4-ylmethyl)imidazo[1,2-a]pyridines (IP-1 to IP-10, ) incorporate secondary amines, improving aqueous solubility via protonation.

Key Findings and Implications

  • Substituent Effects : Electron-withdrawing groups (e.g., methylsulfonyl) enhance receptor binding and selectivity, as seen in COX-2 inhibitors . Halogens improve stability but may reduce solubility .
  • Synthetic Challenges : Bulky substituents (e.g., quinazoline derivatives) lower yields, necessitating optimized reaction conditions .
  • Biological Relevance : The target compound’s methylsulfonyl and ester groups position it as a promising candidate for selective enzyme inhibition, warranting further pharmacological evaluation.

Biological Activity

Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate is a compound of interest due to its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes various studies to provide a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

  • Molecular Formula : C16H15N3O3S
  • Molecular Weight : 329.374 g/mol
  • Density : 1.4 g/cm³
  • LogP : 3.663

1. Anti-inflammatory Activity

Recent studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways. This compound has shown promising results:

  • Inhibition Assays : Compounds derived from this scaffold demonstrated significant COX-2 inhibition with IC50 values ranging from 0.02 to 0.04 μM, indicating a strong anti-inflammatory potential compared to standard drugs like celecoxib .
  • Mechanism of Action : The anti-inflammatory effects are attributed to the selective inhibition of COX-2 over COX-1, minimizing gastrointestinal side effects typically associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Anticancer Activity

The compound's anticancer properties have been investigated through various in vitro and in vivo studies:

  • Cell Line Studies : In vitro assays on breast cancer cell lines (e.g., MDA-MB-231) indicated that derivatives of this compound could induce apoptosis and inhibit cell proliferation at micromolar concentrations .
  • Apoptosis Induction : Morphological changes and enhanced caspase-3 activity were observed, confirming the compound's ability to trigger apoptotic pathways .

Case Study 1: Synthesis and Evaluation of Derivatives

A study synthesized several derivatives of imidazo[1,2-a]pyridine to evaluate their biological activities. Among these, this compound was identified as one of the most potent compounds against COX-2 with a selectivity index significantly higher than that of celecoxib .

Case Study 2: In Vivo Anti-inflammatory Effects

In vivo studies using carrageenan-induced paw edema models demonstrated that compounds based on this structure exhibited substantial anti-inflammatory effects. The edema inhibition percentages were notably higher than those observed with traditional NSAIDs .

Research Findings Summary Table

Activity TypeIC50 Value (μM)MechanismReference
COX-2 Inhibition0.02 - 0.04Selective inhibition
Apoptosis Induction1.0Caspase activation
Anti-inflammatory-Edema reduction

Q & A

Q. What in vitro models best predict in vivo toxicity?

  • Methodological Answer :
  • HepG2 Cytotoxicity : CC₅₀ > 50 µM indicates low hepatotoxicity .
  • hERG Assays : Patch-clamp electrophysiology to assess cardiac risk .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 2-[4-(methylsulfonyl)phenyl]imidazo[1,2-a]pyridine-6-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.